molecular formula C12H12N2O3S B1298808 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 436088-64-1

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

Cat. No.: B1298808
CAS No.: 436088-64-1
M. Wt: 264.30 g/mol
InChI Key: CPAJIRANTJPFEP-UHFFFAOYSA-N
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Description

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one and its related compounds have been a subject of interest in synthetic chemistry due to their complex structures and potential applications. Dabholkar and Bhusari (2013) synthesized several spiro heterocyclic compounds, including derivatives of 1-thia-3,4-diaza-5,7-dioxo spiro[4.5]dec-2-ene, demonstrating the feasibility of synthesizing complex spiro systems through reactions involving bromination and further interaction with various substituted compounds. The structures of these compounds were elucidated based on spectral analysis, indicating the importance of precise structural characterization in understanding these complex molecules (Dabholkar & Bhusari, 2013).

Potential in Drug Synthesis and Biological Activity

The complex structure of this compound and its analogs have shown potential in drug synthesis and biological applications. For instance, Patel and Patel (2015) explored the synthesis of various spiro thiazolinone heterocyclic compounds, demonstrating their antimicrobial activity. The study revealed that the fusion of heterocyclic rings could enhance antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one involves the formation of the spirocyclic ring system through a cyclization reaction. The starting materials are chosen based on their ability to undergo the necessary reactions to form the desired product.", "Starting Materials": [ "Benzaldehyde", "2-Amino-4-phenylbutanoic acid", "Thiophene-2-carboxylic acid", "Ethylene glycol", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Acetone", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 2-Amino-4-phenylbutanoic acid by reacting benzaldehyde with 2-aminoethanoic acid in the presence of sulfuric acid.", "Step 2: Synthesis of thiophene-2-carboxylic acid by reacting thiophene with ethylene glycol in the presence of sulfuric acid.", "Step 3: Synthesis of the intermediate by reacting 2-Amino-4-phenylbutanoic acid with thiophene-2-carboxylic acid in the presence of sodium hydroxide.", "Step 4: Cyclization of the intermediate to form the spirocyclic ring system by reacting the intermediate with hydrochloric acid in the presence of sodium chloride.", "Step 5: Purification of the product by washing with sodium bicarbonate, drying with sodium sulfate, and recrystallization from methanol.", "Step 6: Optional purification of the product by column chromatography using a mixture of acetone and diethyl ether as the eluent.", "Step 7: Optional purification of the product by washing with petroleum ether to remove any impurities." ] }

CAS No.

436088-64-1

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-imino-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C12H12N2O3S/c13-11-14-10(15)12(18-11)6-16-9(17-7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15)

InChI Key

CPAJIRANTJPFEP-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)N=C(S2)N

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)NC(=N)S2

Origin of Product

United States

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